molecular formula C12H18O2 B085078 Perillyl acetate CAS No. 15111-96-3

Perillyl acetate

Cat. No.: B085078
CAS No.: 15111-96-3
M. Wt: 194.27 g/mol
InChI Key: WTXBCFKGCNWPLS-UHFFFAOYSA-N
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Description

Perillyl acetate is a fragrant compound known for its spicy herbal odor reminiscent of spearmint. In suitable dilutions, it also exhibits a refreshing, fruity note. This compound is primarily used in perfumery as a modifier to selected essential oils, such as Bergamot, and in flavor compositions, particularly in artificial spearmint and spice blends .

Comparison with Similar Compounds

Perillyl acetate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its dual role as a fragrance compound and a precursor for biologically active derivatives like perillyl alcohol. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

(4-prop-1-en-2-ylcyclohexen-1-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)12-6-4-11(5-7-12)8-14-10(3)13/h4,12H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXBCFKGCNWPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051740
Record name [4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Almost colourless or pale yellowish oily liquid; Warm-herbaceous spicy odour
Record name p-Mentha-1,8-dien-7-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/908/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

218.00 to 223.00 °C. @ 760.00 mm Hg
Record name Perillyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Perillyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-Mentha-1,8-dien-7-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/908/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.972-0.980
Record name p-Mentha-1,8-dien-7-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/908/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

15111-96-3
Record name Perillyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15111-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perillyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015111963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexene-1-methanol, 4-(1-methylethenyl)-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-methylvinyl)cyclohex-1-ene-1-methyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-MENTHA-1,8-DIEN-7-YL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P95D01XYJ
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Perillyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Among other routes that have been developed to prepare perillyl alcohol from beta pinene oxide is that reported by T. K. Keenan in 1966 who produced perillyl acetate from beta-pinene oxide by refluxing beta-pinene oxide with acetic anhydride and acetic acid for seven hours followed by removal of the acetate to afford a nine percent (9%) yield of perillyl alcohol based on the starting beta-pinene oxide (B.S. Thesis Mass. Institute of Tech.). The applicants found the process to be reproducible albeit in low yield. F. C. Delay in Swiss Patent 5671/84 reported the production of perillyl alcohol in which he treated beta-pinene oxide with nitromethane and ammonium nitrite at a temperature between 20° C. and 90° C. in an overall yield of thirty percent (30%). Two years later Wang and co-workers published in Tetrahedron 1986, 620-638 complete details of this procedure and reported an overall yield of sixty-eight percent (68%) perillyl alcohol.
Name
perillyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Heated solutions of dimethyl sulfoxide (DMSO) can dehydrate secondary or tertiary alcohols. Heating 65 grams of alcohol (E) (0.30 moles) in 65 ml of DMSO at 190° C. for ninety minutes resulted in the rapid formation of acetates (B) and (G). The reaction mixture was cooled to 0° C. and then poured into an equal volume of water. The resulting mixture was then extracted with three 200 ml portions of tert-butyl methyl ether. The combined ethereal extracts were washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated to afford 52 grams of a crude oil. NMR analysis indicated this oil to consist of a 5:1 mixture of (B) to (G) respectively. Although the dehydration yield was consistently greater than 85%, hot DMSO generated various foul smelling vapors that could not be identified nor prevented. The addition of inorganic bases such as barium or calcium oxide suppressed the decomposition of dimethyl sulfoxide but also retarded the rate of dehydration. This reaction is amenable to a large scale process that is in quantities greater than 250 grams.
[Compound]
Name
tertiary alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
alcohol
Quantity
65 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
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0 (± 1) mol
Type
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Synthesis routes and methods III

Procedure details

A five-Liter reactor, equipped with an efficient water-cooled condenser, a thermometer and a mechanical stirrer, was charged with 1000 grams of beta pinene oxide. The reaction vessel was cooled to 0° C. using an ice bath. Glacial acetic acid (540 ml) was then added in a single portion. Within minutes the internal temperature of the reaction mixture increased to roughly 150° C. TLC analysis indicated that all the epoxide was converted into either perillyl alcohol directly in an estimated yield of greater than 40% or acetate G in a yield of greater than 40% or an undetermined amount of diacetate (based on integration of NMR spectra). This 1600 grams of material was used directly in the next reaction without further characterization or purification. Of the 1600 grams of crude reaction mixture obtained, one-half was placed into the one-liter distillation flask and the other half was placed into the liter-dropping funnel. The reaction apparatus was placed under vacuum at 1.5 mm Hg and the distillation flask was then heated to 110° C. and then gradually increased to 150° C. Under these conditions the acetic acid present in the crude mixture was removed first and collected in the traps. Alternatively before hand, the crude reaction mixture was fractionally distilled under vacuum so that all the volatiles that had a boiling point less than 85° C. were removed. The resulting residue was then placed into the distillation pot shown in FIG. 1. Once all the volatiles were removed in a twelve hour period, passage of the vapors of acetate (B) at 150° C. and 1.5 mm Hg through the hot quartz tube at 600° C. resulted in the elimination of acetic acid and formation of acetates (B) and (G). A low evaporation rate of 20 grams per hour was used. After thirty-six hours, 1600 ml of distillate was collected. TLC and NMR analysis indicated the distillate consisted of acetic acid, perillyl alcohol and a small amount of perillyl acetate. The high temperatures cause the loss of the C(7) acetate to directly afford perillyl alcohol. The combined distillate was distilled using an efficient five-foot silver jacketed vigreaux column to provide 700 ml of acetic acid, 405 grams of perillyl alcohol in a yield of 36%, 58 grams of alcohol (H) in a yield of 5% and more than 400 grams of an unknown polymer. It was observed that rapid evaporation rates lead to incomplete pyrolysis and the isolation of unreacted (G) in the distillate. More importantly, heating (G) at temperatures greater than 50° C. above its boiling point (to achieve a higher evaporation rate) lead to the formation of a thick viscous oil that did not undergo pyrolysis and hence decreased the efficiency of the overall transformation. In general, a tube furnace oven temperature greater than 500° C. but less than 700° C. was adequate. Analytical runs in 10-gram scales indicated the optimum temperatures were between 550° C. and 600° C. Slow distillation rates allowed the conversion to occur in one pass. However, pyrolyzed material which contained unreacted acetate (E) was resubmitted for a second pyrolysis without decomposition of the perillyl alcohol previously produced.
Quantity
1000 g
Type
reactant
Reaction Step One
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
perillyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
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Type
reactant
Reaction Step Four
Quantity
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[Compound]
Name
material
Quantity
1600 g
Type
reactant
Reaction Step Six
Quantity
540 mL
Type
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Reaction Step Seven
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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